4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane
Description
4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a diazaspiro[4.5]decane core with a methoxymethyl group at position 4 and a methyl group at position 2. This structure combines rigidity from the spirocyclic framework with functional groups that modulate electronic and steric properties.
Key structural features influencing its properties include:
- Spirocyclic Core: Confers conformational restraint, enhancing binding selectivity to biological targets.
- Methyl Group at Position 2: Enhances steric hindrance, possibly affecting pharmacokinetics.
Properties
IUPAC Name |
4-(methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-7-10(8-14-2)11(9-13)3-5-12-6-4-11/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUAGZGHHNGXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C1)CCNCC2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as the starting material . The reaction conditions typically include mild temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step reaction sequences, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . These methods are designed to optimize yield and cost-effectiveness while maintaining high purity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The diazaspiro[4.5]decane scaffold is versatile, with modifications at positions 2, 4, and 8 significantly altering properties. Below is a comparison of key derivatives:
Key Observations :
- Polarity : Methoxymethyl and sulfonyl groups increase water solubility compared to methyl or benzyl substituents.
- Bioavailability : Bulky substituents (e.g., benzyl, chlorobenzyl) may reduce blood-brain barrier penetration, whereas smaller groups (methyl, methoxymethyl) favor CNS targeting.
Anticancer Activity
Compounds with the diazaspiro[4.5]decane core modified with heteroatoms or fused rings show moderate to high anticancer activity:
Serotonin Receptor Targeting
Spirocyclic compounds with piperazine or aryloxyethylamine appendages exhibit subnanomolar binding to 5HT1A receptors. For example:
Biological Activity
4-(Methoxymethyl)-2-methyl-2,8-diazaspiro[4.5]decane (CAS No. 1706451-25-3) is a spirocyclic compound characterized by its unique structural features, including a spiro junction and a methoxymethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound's molecular formula is , and its structure can be represented as follows:
This unique structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate the activity of specific enzymes and receptors, influencing various biochemical pathways. The exact mechanisms are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of tumor cell growth.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : Its structural characteristics suggest it may have neuroprotective effects, which are currently being explored in various models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell types .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with the compound led to a reduction in cell death and preservation of neuronal function, suggesting its potential as a neuroprotective agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its relative biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
